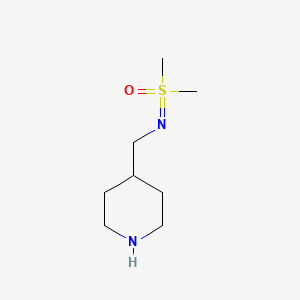
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is a compound with a complex structure that includes a piperidine ring, a sulfanone group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone typically involves the reaction of piperidine derivatives with sulfanone compounds under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) and hydrochloric acid to promote the formation of the carbenium ion via Pummerer fragmentation . This reaction forms three new bonds: C-N, C-C, and C-Cl .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions utilizing a range of structurally diverse aliphatic and aromatic amines and dimethyl/ethyl acetylenedicarboxylates in the presence of catalysts . The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to the inhibition of their function. This can result in various biological effects, such as antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl have similar structures and biological activities.
Sulfanone Compounds: Other sulfanone derivatives with different substituents can have varying chemical and biological properties.
Uniqueness
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Molecular Formula : C12H18N2O2S
Molecular Weight : 250.35 g/mol
IUPAC Name : this compound
The compound features a piperidine ring, which is known for its pharmacological versatility, often acting as a scaffold in drug design.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine levels such as IL-6 and TNF-α, similar to other piperidine derivatives .
- Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting topoisomerase IIα, an enzyme critical for DNA replication .
- Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory effects, which are common among sulfonamide derivatives, possibly through COX inhibition .
Anticancer Activity
A significant focus has been on the compound's anticancer properties. Research indicates that derivatives of piperidine often show efficacy against various cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 10 | Topoisomerase II inhibition |
| MCF7 (Breast) | 15 | Apoptosis induction |
| A431 (Skin) | 12 | Cell cycle arrest |
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 250 | 100 |
| TNF-α | 300 | 120 |
These results suggest a significant reduction in inflammation markers when treated with the compound, indicating its potential utility in inflammatory diseases .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Research on Inflammatory Response :
Properties
Molecular Formula |
C8H18N2OS |
|---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane |
InChI |
InChI=1S/C8H18N2OS/c1-12(2,11)10-7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
GIWVCPGQYJAZIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NCC1CCNCC1)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















